4-Isothiazolecarboxamide, N-ethyl-3,5-bis(methylthio)-
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Overview
Description
N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide: is an organic compound belonging to the isothiazole family. This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features ethyl and methylthio substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under specific conditions.
Introduction of Methylthio Groups: The methylthio groups can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethylating agents like ethyl iodide.
Industrial Production Methods
Industrial production of N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3,5-bis(methylthio)-4-isothiazolecarboxamide
- N-Propyl-3,5-bis(methylthio)-4-isothiazolecarboxamide
- N-Ethyl-3,5-bis(ethylthio)-4-isothiazolecarboxamide
Uniqueness
N-Ethyl-3,5-bis(methylthio)-4-isothiazolecarboxamide is unique due to its specific combination of ethyl and methylthio substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N2OS3 |
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Molecular Weight |
248.4 g/mol |
IUPAC Name |
N-ethyl-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H12N2OS3/c1-4-9-6(11)5-7(12-2)10-14-8(5)13-3/h4H2,1-3H3,(H,9,11) |
InChI Key |
DNPFXCKPTYVATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SN=C1SC)SC |
Origin of Product |
United States |
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